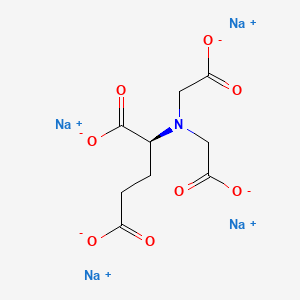

Tetrasodium glutamate diacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrasodium glutamate diacetate is an organic salt synthesized from glutamic acid, a naturally occurring amino acid. It is widely used as a chelating agent, which means it binds to metal ions, inactivating them and preventing their adverse effects on the stability or appearance of products. This compound is commonly found in various personal care products, including sunscreens, facial cleansers, shampoos, and lotions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium glutamate diacetate typically involves the reaction of monosodium glutamate with hydroxy acetonitrile in a tubular reactor. The reaction is carried out at a temperature of around 150°C, resulting in the formation of an intermediate compound. This intermediate is then hydrolyzed under the action of sodium hydroxide to produce this compound and ammonia as a by-product .

Industrial Production Methods: In industrial settings, the continuous synthesis of this compound is achieved using a tubular reactor. This method ensures high production efficiency, safety, and environmental friendliness. The process involves the continuous injection of monosodium glutamate and hydroxy acetonitrile solutions into the reactor, followed by hydrolysis to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrasodium glutamate diacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. This chelation process helps in preventing metal-catalyzed decomposition and oxidation in various formulations .

Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions and are facilitated by the presence of this compound. The compound is highly soluble in water and can function effectively across a wide pH range .

Major Products Formed: The primary product of the chelation reaction is a stable complex formed between this compound and the metal ion. This complex prevents the metal ion from participating in unwanted chemical reactions .

Applications De Recherche Scientifique

Cosmetic and Personal Care Products

Tetrasodium glutamate diacetate is widely used in cosmetic formulations due to its strong chelating properties. It serves multiple functions:

- Stabilization : By binding metal ions that can catalyze oxidation reactions, it helps prolong the shelf life of products and prevents discoloration. It can replace ethylenediaminetetraacetic acid (EDTA) in a 1:1 ratio, making it a sustainable alternative .

- Skin Compatibility : Clinical studies indicate that it does not irritate or sensitize human skin, making it suitable for sensitive formulations like facial cleansers and sunscreens .

Table 1: Cosmetic Applications of this compound

| Product Type | Functionality |

|---|---|

| Shampoos | Sequestering agent to improve stability |

| Facial Cleansers | Chelating agent to enhance product efficacy |

| Makeup Products | Stabilizes active ingredients |

| Sunscreens | Prevents degradation of UV filters |

Food and Beverage Industry

In the food sector, this compound is recognized for its ability to enhance flavor and extend shelf life without compromising safety or nutritional value. Its applications include:

- Preservative : It acts as a preservative in various food products, preventing oxidative discoloration and maintaining quality .

- Flavor Enhancement : Used in sauces, dressings, and processed meats, it improves taste while ensuring safety from contaminants .

Table 2: Food Applications of this compound

| Food Product Type | Functionality |

|---|---|

| Dairy Products | Prevents spoilage and maintains freshness |

| Sauces and Dressings | Enhances flavor while preserving quality |

| Processed Meats | Extends shelf life and improves safety |

Industrial Applications

This compound finds extensive use in industrial settings due to its high solubility and effectiveness as a cleaning agent:

- Detergents : It enhances the cleaning performance of laundry detergents and industrial cleaners by preventing metal ion interference .

- Water Treatment : Acts as a chelating agent in water treatment processes, binding heavy metals and improving water quality .

Table 3: Industrial Applications of this compound

| Industry | Application |

|---|---|

| Cleaning Products | Improves efficacy of detergents |

| Water Treatment | Chelates heavy metals in wastewater treatment |

| Textile Industry | Prevents metal ion impurities affecting dye colors |

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Cosmetic Formulation Study : A liquid eyeliner containing 0.2315% this compound was tested for skin irritation and found to be non-irritating, supporting its use in sensitive cosmetic formulations .

- Food Preservation Research : In a study on processed meats, the incorporation of this compound significantly reduced spoilage rates compared to controls without it, demonstrating its efficacy as a preservative .

Mécanisme D'action

Tetrasodium glutamate diacetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. This binding prevents the metal ions from catalyzing unwanted chemical reactions, thereby enhancing the stability and shelf life of products. The compound is slowly absorbed through the gastrointestinal tract and skin, making it safe for use in various applications .

Comparaison Avec Des Composés Similaires

- Ethylenediaminetetraacetic acid (EDTA)

- Trisodium ethylenediamine disuccinate

- Tetrasodium iminodisuccinate

- Tetrasodium aspartate diacetate

Comparison: Tetrasodium glutamate diacetate is considered a greener alternative to many traditional chelating agents like EDTA. It is biodegradable, has a high level of solubility over a wide pH range, and is derived from renewable raw materials. Unlike EDTA, which is a persistent organic pollutant, this compound is environmentally friendly and does not pose significant risks to aquatic life .

Propriétés

Numéro CAS |

51981-21-6 |

|---|---|

Formule moléculaire |

C9H9NNa4O8 |

Poids moléculaire |

351.13 g/mol |

Nom IUPAC |

tetrasodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate |

InChI |

InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4/t5-;;;;/m0..../s1 |

Clé InChI |

UZVUJVFQFNHRSY-OUTKXMMCSA-J |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES isomérique |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Apparence |

Solid powder |

Description physique |

Pellets or Large Crystals, Liquid; Liquid; Dry Powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

282524-66-7 65345-21-3 51981-21-6 63998-93-6 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tetrasodium glutamate diacetate; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.